molecular formula C7H4N4O4 B2499222 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1260384-10-8

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2499222
CAS No.: 1260384-10-8
M. Wt: 208.133
InChI Key: IKRZBWRXRGSIBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the nitration of pyrazolo[3,4-b]pyridine derivatives. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrazolo[3,4-b]pyridine compounds .

Mechanism of Action

The mechanism of action of 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves the inhibition of specific kinases, such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: The parent compound without the nitro and carboxylic acid groups.

    5-amino-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A derivative with an amino group instead of a nitro group.

    5-nitro-2H-pyrazolo[3,4-b]pyridine: A derivative without the carboxylic acid group.

Uniqueness

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7(13)5-4-1-3(11(14)15)2-8-6(4)10-9-5/h1-2H,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZBWRXRGSIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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